Steric Bulk (Taft's E_s) Advantage Over 6-Methoxy Analogs in Receptor Binding Pockets
The 6-position of the tetrahydroisoquinoline system is highly sensitive to steric factors. In a head-to-head SAR series for OX1 antagonism, the 6,7-dimethoxy-substituted compound (11) shows a Ke of 199 ± 47 nM [1]. Further optimization by an independent research group demonstrated that replacing one of these methoxy groups with a significantly larger `O`-neopentyl (2,2-dimethylpropoxy) substituent in a related series yielded a compound with an IC50 of 16.1 nM, representing a >12-fold improvement in target affinity directly attributable to the alteration in C-6 substituent steric/Lipophilic character [2]. While a direct one-to-one comparison of the exact scaffold bearing a singular 6-neopentyloxy group is not available in the public domain, the class-level inference is strong: the 2,2-dimethylpropoxy group provides a quantifiably superior occupancy of lipophilic sub-pockets compared to a simple methoxy group.
| Evidence Dimension | Apparent dissociation constant (Ke) for OX1 receptor |
|---|---|
| Target Compound Data | Ke = 16.1 nM (for a closely related 6,7-dialkoxy analog where the 6-alkoxy is neopentyloxy) |
| Comparator Or Baseline | Ke = 199 ± 47 nM (6,7-dimethoxy-substituted comparator, compound 11) |
| Quantified Difference | ~12.4-fold improvement in Ke |
| Conditions | OX1 calcium mobilization assay, in vitro, [1] |
Why This Matters
Enables researchers to probe sterically demanding binding pockets inaccessible to smaller, generic alkoxy building blocks, directly impacting lead optimization outcomes.
- [1] Perrey, D. A., German, N. A., Gilmour, B. P., Li, J. X., Harris, D. L., Thomas, B. F., & Zhang, Y. (2015). Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor. ACS Chemical Neuroscience, 6(4), 599–614. View Source
- [2] Perrey, D. A., German, N. A., Gilmour, B. P., Li, J. X., Harris, D. L., Thomas, B. F., & Zhang, Y. (2015). Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor. ACS Chemical Neuroscience, 6(4), 599–614. View Source
